molecular formula C24H22N6 B11622139 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11622139
M. Wt: 394.5 g/mol
InChI Key: GIBUNHKOEORXDJ-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline ring . This reaction involves the cyclization of phenylethanol derivatives with nitriles in the presence of a Lewis acid catalyst such as trifluoromethanesulfonic anhydride (Tf2O) .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the triazine core into more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include isoquinoline derivatives, reduced triazine compounds, and substituted triazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its combination of a dihydroisoquinoline moiety with a triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N6

Molecular Weight

394.5 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H22N6/c1-3-11-20(12-4-1)25-22-27-23(26-21-13-5-2-6-14-21)29-24(28-22)30-16-15-18-9-7-8-10-19(18)17-30/h1-14H,15-17H2,(H2,25,26,27,28,29)

InChI Key

GIBUNHKOEORXDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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